

# Confirming the Structure of 4-Methyl-4-pentenal: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: 4-Methyl-4-pentenal

Cat. No.: B1640716

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This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of **4-Methyl-4-pentenal** against its structural isomer, 4-Methyl-2-pentenal. By leveraging Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally differentiate between these closely related compounds. Detailed experimental protocols are provided to ensure accurate and reproducible results.

## Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for **4-Methyl-4-pentenal** and its isomer, 4-Methyl-2-pentenal. This quantitative data is crucial for the structural elucidation of these compounds.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted/Experimental, 500 MHz,  $\text{CDCl}_3$ )

Proton Assignment (4-Methyl-4-pentenal)	Predicted Chemical Shift (ppm)	Splitting Pattern	Integration
H1 (Aldehyde)	9.76	t	1H
H2	2.52	t	2H
H3	2.30	s	2H
H5 (Vinyl)	4.73	s	2H
H6 (Methyl)	1.74	s	3H
Proton Assignment (4-Methyl-2-pentenal)	Experimental Chemical Shift (ppm)	Splitting Pattern	Integration
H1 (Aldehyde)	9.49	d	1H
H2 (Vinyl)	6.06	dd	1H
H3 (Vinyl)	6.80	d	1H
H4	2.50	m	1H
H5 (Methyl)	1.10	d	6H

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted/Experimental, 125 MHz, CDCl<sub>3</sub>)

Carbon Assignment (4-Methyl-4-pentenal)	Predicted Chemical Shift (ppm)
C1 (Aldehyde)	202.5
C2	43.8
C3	29.5
C4 (Quaternary)	144.8
C5 (Vinyl)	110.5
C6 (Methyl)	22.4
Carbon Assignment (4-Methyl-2-pentenal)	Experimental Chemical Shift (ppm)
C1 (Aldehyde)	194.5
C2 (Vinyl)	134.1
C3 (Vinyl)	159.2
C4	31.6
C5 (Methyl)	21.4

Table 3: IR Spectroscopic Data (Predicted/Experimental,  $\text{cm}^{-1}$ )

Functional Group (4-Methyl-4-pentenal)	Predicted Absorption (cm <sup>-1</sup> )
C=O (Aldehyde)	1725
C=C (Alkene)	1650
C-H (Aldehyde)	2720, 2820
=C-H (Vinyl)	3080
Functional Group (4-Methyl-2-pentenal)	Experimental Absorption (cm <sup>-1</sup> )
C=O (Aldehyde)	1685
C=C (Alkene)	1635
C-H (Aldehyde)	2730, 2810
=C-H (Vinyl)	3040

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions
4-Methyl-4-pentenal	98.07	83, 69, 55, 41
4-Methyl-2-pentenal	98.07	83, 55, 41

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reliable data acquisition for comparative analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
  - Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum on a 500 MHz NMR spectrometer.
  - Use a standard pulse program for a one-dimensional proton spectrum.
  - Set the spectral width to cover a range of -1 to 12 ppm.
  - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum on a 125 MHz NMR spectrometer.
  - Use a proton-decoupled pulse sequence to obtain singlets for each carbon.
  - Set the spectral width to cover a range of 0 to 220 ppm.
  - A longer acquisition time and a greater number of scans are typically required compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

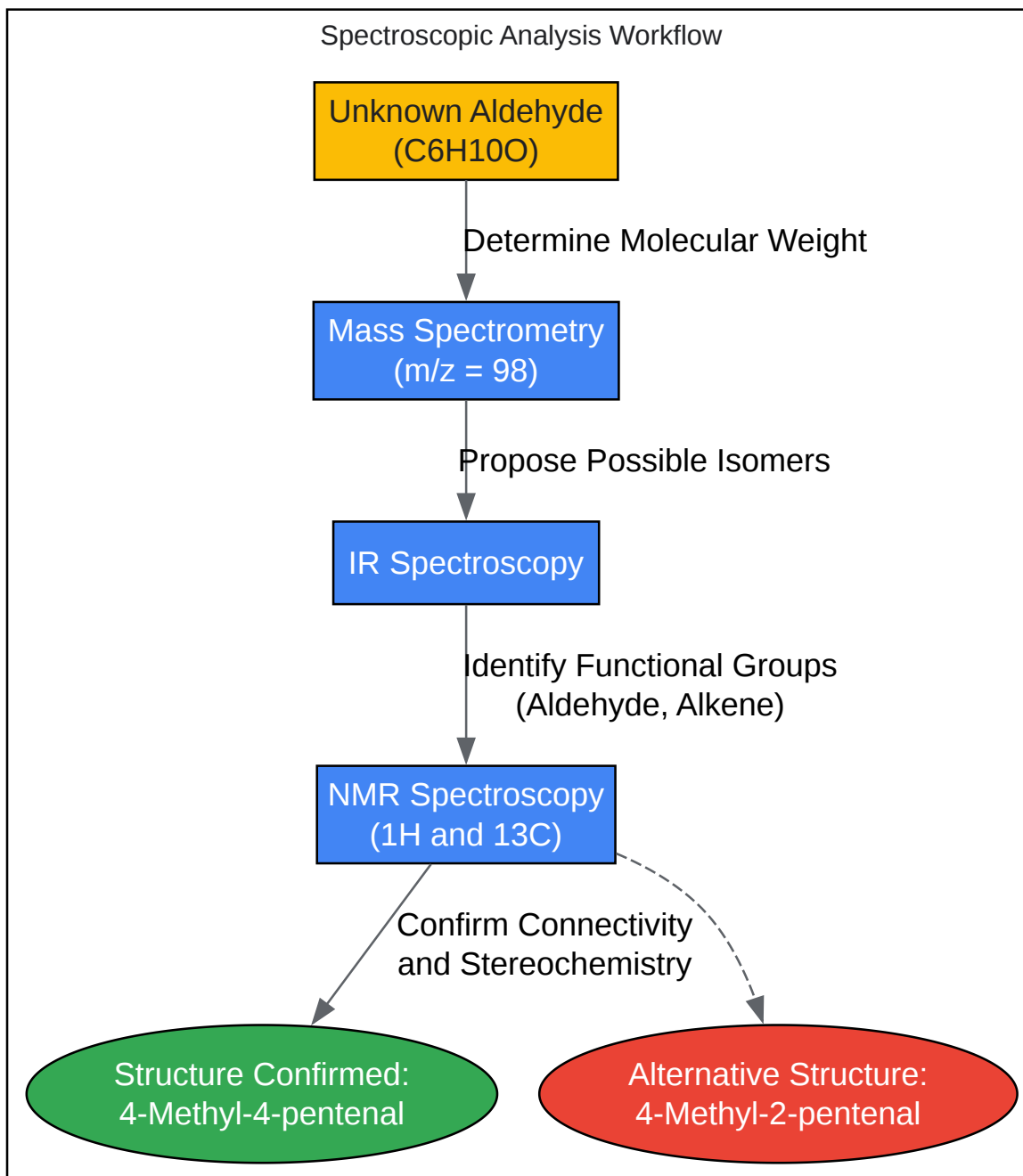
- Sample Preparation:
  - For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition:
  - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
  - Record a background spectrum of the clean, empty ATR crystal.
  - Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

- Sample Introduction:
  - Introduce the volatile sample into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification.
- Ionization and Analysis:
  - Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - A detector records the abundance of each ion.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for confirming the structure of **4-Methyl-4-pentenal** using the described spectroscopic methods.



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Caption: Workflow for the spectroscopic confirmation of **4-Methyl-4-pentenal**.

By following this guide, researchers can confidently distinguish **4-Methyl-4-pentenal** from its isomers, ensuring the correct structural assignment for their scientific endeavors.

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